3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of chlorophenyl and dichlorophenyl groups, along with a sulfanyl linkage, adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-chloroaniline with 3,4-dichlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with thiourea under acidic conditions to yield the desired quinazolinone structure. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the quinazolinone ring.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydroxide, dimethyl sulfoxide as a solvent.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,2-dihydroquinazolin-4-one
- 3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-2-one
- 3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-thione
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one lies in its specific substitution pattern and the presence of both chlorophenyl and dichlorophenyl groups This structural arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
477329-05-8 |
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Molecular Formula |
C21H13Cl3N2OS |
Molecular Weight |
447.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13Cl3N2OS/c22-14-6-8-15(9-7-14)26-20(27)16-3-1-2-4-19(16)25-21(26)28-12-13-5-10-17(23)18(24)11-13/h1-11H,12H2 |
InChI Key |
NRWPPQXCUHCHKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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